Ethoxyquin dimer
Description
Properties
IUPAC Name |
6-ethoxy-1-(6-ethoxy-2,2,4-trimethyl-1H-quinolin-8-yl)-2,2,4-trimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O2/c1-9-31-20-11-12-24-22(13-20)19(4)17-28(7,8)30(24)25-15-21(32-10-2)14-23-18(3)16-27(5,6)29-26(23)25/h11-17,29H,9-10H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPCXDKKEKXRNAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C3=CC(=CC4=C3NC(C=C4C)(C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569133 | |
| Record name | 6,6'-Diethoxy-2,2,2',2',4,4'-hexamethyl-1',2'-dihydro-2H-1,8'-biquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74681-77-9 | |
| Record name | Ethoxyquin dimer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74681-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,6'-Diethoxy-2,2,2',2',4,4'-hexamethyl-1',2'-dihydro-2H-1,8'-biquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10569133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidative Dimerization via Alkylperoxy Radicals
The most well-documented method for synthesizing ethoxyquin dimer involves its reaction with alkylperoxy radicals, a process central to its antioxidant mechanism. Studies by Kříž and Taimr (1993) elucidated that ethoxyquin (6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline) reacts with 1-cyano-1-methylethylperoxyl radicals to form EQDM as the primary product . The reaction proceeds via a radical chain mechanism:
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Initiation : Ethoxyquin (I) donates a hydrogen atom to an alkylperoxyl radical (ROO- ), generating an aminyl radical (II).
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Propagation : The aminyl radical dimerizes through coupling at the 4-methyl group, forming the stable dimer IV (8-(6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinolin-1-yl)-6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline) .
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Termination : Side products, such as 2,4-dimethyl-6-ethoxyquinoline (III), arise from aromatization of the aminyl radical .
Reaction Conditions :
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Solvent : Tetrahydrofuran (THF) or chlorobenzene.
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Temperature : 25–40°C.
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Radical Source : 1-Cyano-1-methylethylperoxyl radicals generated from azobisisobutyronitrile (AIBN) under oxygen .
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Yield : ~60–70% dimer IV, with minor byproducts (III, VI, VIII) .
Table 1: Key Parameters for Radical-Mediated Dimerization
| Parameter | Specification | Source |
|---|---|---|
| Reaction Medium | THF, chlorobenzene | |
| Radical Initiator | AIBN (0.1–0.5 mol%) | |
| Oxygen Pressure | 1 atm | |
| Reaction Time | 4–6 hours | |
| Dimer IV Yield | 60–70% |
Acid-Catalyzed Dimerization
Weak acids catalyze the conversion of ethoxyquin intermediates into EQDM under non-oxidative conditions. Taimr (1994) demonstrated that the intermediate IX (a nitroxide derivative) decomposes in the presence of silica gel or acetic acid to form dimer IV as the dominant product .
Mechanism :
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Protonation : Intermediate IX undergoes acid-mediated protonation at the nitroxide oxygen.
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Rearrangement : Cleavage of the N–O bond followed by recombination of two aminyl radicals yields dimer IV .
Reaction Conditions :
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Acid Catalyst : Acetic acid (0.1–1 M) or silica gel.
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Temperature : 20–25°C.
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Solvent : Dichloromethane or ethyl acetate.
Table 2: Acid-Catalyzed Dimerization Conditions
| Parameter | Specification | Source |
|---|---|---|
| Catalyst | Acetic acid, silica gel | |
| Solvent | Dichloromethane, ethyl acetate | |
| Reaction Time | 2–3 hours | |
| Dimer IV Yield | 50–55% |
Autoxidation in Polyunsaturated Systems
This compound forms during the autoxidation of lipid-rich substrates, such as squalene or fish oil, where ethoxyquin acts as an antioxidant. Bernhard et al. (2018) observed EQDM generation in mice fed ethoxyquin-enriched diets, highlighting its in vivo relevance .
Mechanism :
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Radical Scavenging : Ethoxyquin quenches lipid peroxyl radicals (LOO- ), forming aminyl radicals.
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Dimerization : Coupling of two aminyl radicals produces EQDM, preventing lipid oxidation .
Conditions in Fish Meal Preservation :
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Substrate : Fish oil or meal containing polyunsaturated fatty acids.
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Temperature : 4–25°C (storage conditions).
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Yield : Variable, depending on oxidation rate and substrate composition .
Table 3: Autoxidation-Induced Dimerization in Lipid Systems
| Parameter | Specification | Source |
|---|---|---|
| Substrate | Squalene, fish oil | |
| Ethoxyquin Loading | 0.1–0.5% (w/w) | |
| Storage Duration | Days to weeks |
Analytical Characterization of EQDM
Post-synthesis characterization relies on advanced spectroscopic and chromatographic techniques:
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Nuclear Magnetic Resonance (NMR) :
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High-Performance Liquid Chromatography (HPLC) :
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Mass Spectrometry (MS) :
Challenges and Optimization Strategies
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Byproduct Formation : Competing pathways generate quinoline derivatives (III, VI) and nitroxides (V). Purification via column chromatography (silica gel, hexane/ethyl acetate) is required .
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Oxidative Degradation : EQDM is susceptible to further oxidation under high O₂ pressure, necessitating inert atmospheres during synthesis .
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Scalability : Radical-mediated methods face limitations in batch scaling due to exothermic reactions. Microreactor systems are proposed to enhance yield .
Chemical Reactions Analysis
Types of Reactions: Ethoxyquin Dimer undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex quinone derivatives.
Reduction: Reduction reactions can convert the dimer back to its monomeric form or other reduced species.
Substitution: Substitution reactions can occur at the ethoxy or methyl groups, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other electrophiles
Major Products Formed:
Oxidation: Quinone derivatives and other oxidized species.
Reduction: Monomeric Ethoxyquin and other reduced forms.
Substitution: Various substituted Ethoxyquin derivatives
Scientific Research Applications
Background on Ethoxyquin and EQDM
Ethoxyquin is primarily used as an antioxidant in animal feeds to prevent lipid oxidation, which can lead to rancidity and nutrient loss. EQDM, as a metabolite, is more stable than its parent compound, making it a useful marker for assessing ethoxyquin consumption in animals, particularly fish.
Applications in Aquaculture
2.1 Antioxidant Properties
EQDM exhibits antioxidant properties that contribute to the stability of feed formulations. Its presence in fish feed helps maintain the quality of lipids, thereby enhancing the nutritional value of the feed and the health of aquatic animals. Research indicates that EQDM concentrations in fish can be significantly higher than those of EQ, suggesting its role as a more stable indicator of antioxidant efficacy in aquaculture settings .
2.2 Feed Additive Regulations
In the European Union, ethoxyquin is approved as a feed additive under Regulation (EC) No 1831/2003, with permissible levels set at 150 mg/kg for fish feed . The safety assessments conducted by the European Food Safety Authority (EFSA) affirm that EQDM does not pose health risks to consumers when used within regulatory limits .
Food Preservation Applications
3.1 Preventing Oxidative Damage
EQDM is utilized in food preservation due to its ability to inhibit oxidative damage in food products such as paprika and other spices. This application helps maintain color and flavor integrity during storage . The compound's effectiveness at preventing degradation of carotenoids in food products makes it valuable for extending shelf life.
Case Studies on EQDM Usage
4.1 Analysis of Residues in Aquatic Animals
A study conducted on ocean-farmed salmon demonstrated that EQDM was present at concentrations significantly higher than those of EQ, highlighting its accumulation through dietary intake . This research utilized high-pressure liquid chromatography (HPLC) for quantitative analysis, establishing a method for monitoring residues in fish tissues .
4.2 Comparative Studies on Antioxidant Efficacy
Research comparing the antioxidant efficacy of EQ and its metabolites, including EQDM, showed that while both compounds provide protective effects against lipid peroxidation, EQDM's stability offers advantages in maintaining feed quality over extended periods .
Regulatory Considerations and Safety Assessments
The EFSA's safety assessments indicate that while ethoxyquin is generally safe at recommended levels, concerns regarding impurities such as p-phenetidine necessitate caution regarding long-term use in reproductive animals . The health-based guidance value for EQDM has been established at 0.006 mg/kg body weight per day, emphasizing the importance of monitoring exposure levels in animal feeds.
Tables Summary
| Application Area | Key Benefits | Regulatory Status |
|---|---|---|
| Aquaculture | Prevents lipid oxidation; enhances feed quality | Approved as E324; max 150 mg/kg for fish |
| Food Preservation | Maintains color/flavor integrity | Used in spices; efficacy documented |
| Residue Monitoring | Higher concentrations than EQ | HPLC methods validated for analysis |
Mechanism of Action
The mechanism of action of Ethoxyquin Dimer involves its ability to scavenge free radicals and terminate lipid peroxidation chains. This antioxidant activity is primarily due to the presence of the quinoline structure, which can donate electrons to neutralize free radicals. The dimer form enhances this activity by providing multiple sites for radical scavenging .
Comparison with Similar Compounds
Structural Comparison
| Compound | Molecular Weight | Key Structural Features | Stability |
|---|---|---|---|
| Ethoxyquin Dimer (EQDM) | 432 (C-N), 416 (N-N) | Dimeric linkage of EQ; secondary amine groups | High stability in tissues |
| Ethoxyquin (EQ) | 217 | Monomeric quinoline derivative with ethoxy group | Rapidly degrades in storage |
| Ethoxyquin Quinone Imine (EQI) | 231 | Oxidized form with quinone imine moiety | Reactive; mutagenic alerts |
| TMQ (2,2,4-Trimethyl-1,2-dihydroquinoline) | 201 | No ethoxy group; methyl substituents | Stable in rubber matrices |
| Hydroquinoline Derivatives | Variable | Varied substituents (e.g., hydroxyl, ester groups) | Depends on functional groups |
Key Insights :
Functional Roles and Bioactivity
Key Insights :
Analytical Detection and Residues
| Compound | Detection Method | Linear Range (μg/L) | Detection Limit (μg/L) | Key Matrices |
|---|---|---|---|---|
| EQDM | HPLC-FLD (tandem phenyl/C18) | 0.3–5100 | 0.06 | Salmon muscle, liver |
| EQ | Same as EQDM | 0.2–175 | 0.02 | Fish feed, pears |
| EQI | GC-MS/MS | 0.5–100 | 0.1 | Swine liver, fish oil |
Key Insights :
- EQDM’s higher hydrophobicity requires SPE purification for accurate quantification .
- Co-detection of EQ and EQDM in salmon muscle correlates with feed concentrations, enabling metabolic origin tracing .
Research Findings and Controversies
- Stability vs. Toxicity Trade-off : While EQDM’s persistence reduces feed supplementation frequency, its accumulation in fish tissues raises consumer safety concerns .
- Metabolic Interplay : EQDM and EQI exhibit divergent toxicities despite shared origins, complicating regulatory thresholds .
- Regulatory Gaps: The European Food Safety Authority (EFSA) identifies EQDM’s NOAEL at 0.006 mg/kg bw/day but lacks data on long-term exposure in reproductive animals .
Biological Activity
Ethoxyquin dimer (EQDM), a metabolite of the synthetic antioxidant ethoxyquin (EQ), has garnered attention for its biological activity, particularly in relation to its effects on liver metabolism, oxidative stress, and overall health in various animal models. This article delves into the biological activity of EQDM, supported by case studies and research findings.
Overview of this compound
Ethoxyquin is primarily used as an antioxidant in animal feed to prevent lipid peroxidation. Its dimerization leads to the formation of EQDM, which exhibits distinct biological properties compared to its parent compound. Research indicates that EQDM can accumulate in liver and adipose tissues, potentially influencing metabolic processes and oxidative stress responses in animals .
Case Study: Subchronic Dietary Exposure in Mice
A significant study investigated the effects of dietary exposure to EQDM over a 90-day period in male BALB/c mice. Key findings included:
- Liver Metabolism : Mice exposed to higher doses of EQDM exhibited incomplete mitochondrial β-oxidation and increased levels of fatty acid oxidation products. Specifically, elevated levels of glycerol and intermediates such as 3-phosphoglycerate were noted, indicating altered glycolysis and energy mobilization .
- Oxidative Stress : The study reported increased oxidative stress markers, including depletion of Vitamin E and alterations in glutathione levels. Notably, reduced glutathione levels were observed alongside increased gamma-glutamylcysteine, suggesting a compensatory response to oxidative damage .
| Parameter | Control Group | EQDM 3 | EQDM 4 | EQDM 5 | EQDM 6 |
|---|---|---|---|---|---|
| Glycerol Levels | Baseline | Increased | Increased | Increased | Increased |
| Vitamin E Levels | Normal | Decreased | Decreased | Decreased | Decreased |
| Reduced Glutathione (GSH) | Normal | Increased | Increased | Decreased | Decreased |
| Cysteine Sulfinic Acid | Normal | Decreased | Decreased | Decreased | Decreased |
Oxidative Stress and Inflammatory Response
Research indicates that exposure to EQDM leads to significant changes in lipid profiles and inflammatory markers:
- Lipid Peroxidation : High doses of EQDM resulted in increased levels of dihydroxy fatty acids (e.g., 12,13-DiHOME), which are indicators of oxidative stress and inflammation. Concurrently, levels of ceramides associated with oxidative damage were elevated .
- Proteomic Changes : Analysis revealed substantial alterations in the liver proteome following EQDM exposure. Of the proteins quantified, a significant number showed dose-dependent regulation, highlighting systemic biological responses to EQDM .
Antioxidant Properties
Despite concerns regarding its potential toxicity, some studies suggest that EQDM retains antioxidant properties:
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying ethoxyquin dimer (EQDM) in biological matrices like fish tissues?
- Methodology : Reversed-phase high-performance liquid chromatography (HPLC) with fluorescence detection is widely used, offering high sensitivity (detection limits: ~0.01–0.1 µg/g). Samples are typically saponified with NaOH/ethanol, extracted with hexane or acetonitrile, and purified before analysis . For complex matrices, tandem coupled phenyl-hexyl and C18 columns improve separation . Electrochemical methods, such as flow injection analysis with dual carbon screen-printed electrodes, enable rapid detection (LOD: 7.5 µM) but require matrix-matched calibration to address interference .
Q. How does EQDM accumulate in fish tissues, and what factors influence its persistence?
- Methodology : EQDM bioaccumulates dose-dependently in muscle and liver, driven by lipid content and metabolic rates. Studies in Atlantic salmon show higher EQDM retention in lipid-rich tissues, with feed-to-fillet transfer influenced by seasonal variations in feed intake and fat deposition . Extraction protocols involve homogenization, solvent partitioning (hexane/acetonitrile), and validation via spiked recovery assays (recovery: ~88% ± 4%) .
Q. What are the primary metabolic pathways of ethoxyquin (EQ) leading to EQDM formation?
- Methodology : EQ undergoes oxidation and dimerization in vivo, forming EQDM as a major metabolite. In vitro studies using cyclic voltammetry (CV) and LC-MS identify EQ quinone imine (EQI) as a reactive intermediate that dimerizes or conjugates with glutathione (GSH) . Metabolic profiling in salmon tissues confirms EQDM as the dominant derivative, with trace levels of de-ethylated EQ and quinone imines .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicity data for EQDM across species (e.g., mice vs. rats)?
- Methodology : Species-specific differences in cytochrome P450 (CYP) enzyme activity explain divergent outcomes. For example, EQDM reduces hepatic Cyp1a1 mRNA in rats by >97% but increases Cyp2b1 by 192%, altering detoxification pathways . Dose-response modeling (e.g., benchmark dose approach) and cross-species comparative studies are critical. Subchronic exposure protocols (e.g., 90-day rodent trials at 12.5 mg/kg/day) should standardize endpoints like liver histopathology (microvesicular steatosis) and oxidized glutathione levels .
Q. What experimental designs are optimal for assessing EQDM’s dose-response relationship in aquatic organisms?
- Methodology : Use factorial designs with graded dietary exposure (e.g., 0.1–0.5% w/w in feed) and longitudinal sampling. Monitor tissue-specific accumulation via HPLC and correlate with biomarkers (e.g., lipid peroxidation, GSH depletion). In Atlantic salmon, whole-body homogenates and muscle samples should be analyzed at multiple growth stages to account for ontogenetic shifts in metabolism .
Q. How can physiologically based pharmacokinetic (PBPK) models improve EQDM risk assessment in farmed fish?
- Methodology : Develop a two-compartment PBPK model integrating feed intake, growth rates, and lipid dynamics. Calibrate with kinetic data on EQDM uptake/elimination and validate against field studies. Simulations show juvenile EQDM levels strongly predict fillet residues in adult fish, while EQ residues correlate with feed concentration . Sensitivity analyses should prioritize parameters like fillet fat deposition and metabolic clearance rates.
Q. What strategies mitigate matrix effects in EQDM quantification when using electrochemical or LC-MS methods?
- Methodology : For electrochemical sensors, employ matrix-matched calibration curves (e.g., spiked salmon homogenates) and dual-detector setups to correct for interferents . In LC-MS, use traveling-wave ion mobility spectrometry (TWIMS) to resolve co-eluting compounds and validate with isotopically labeled internal standards .
Data Contradiction Analysis
Q. Why do some studies report negligible EQDM toxicity, while others highlight hepatotoxicity?
- Resolution : Discrepancies arise from exposure duration and metabolic activation. Subchronic studies (e.g., 90-day rodent trials) reveal dose-dependent hepatocyte necrosis and steatosis, whereas acute exposures may not trigger detectable effects . Species-specific CYP metabolism (e.g., F344 rats vs. BALB/c mice) and interaction with dietary lipids also modulate outcomes .
Q. How do analytical method variations affect reported EQDM residue levels in fish?
- Resolution : Extraction efficiency varies with solvents (hexane vs. acetonitrile) and hydrolysis steps. For example, NaOH saponification increases EQDM recovery from lipid-rich tissues but degrades labile metabolites . Interlaboratory validation using certified reference materials (CRMs) and harmonized protocols (e.g., AOAC International guidelines) is recommended .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
